Isoxazol-4-ylmethanamine oxalate
Overview
Description
Molecular Structure Analysis
The molecular formula of Isoxazol-4-ylmethanamine oxalate is C6H8N2O5 . The average mass is 188.138 Da and the monoisotopic mass is 188.043320 Da .Chemical Reactions Analysis
The synthesis of isoxazoles, including Isoxazol-4-ylmethanamine oxalate, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Synthesis and Chemical Properties
Isoxazol-4-ylmethanamine oxalate is a part of the isoxazole class of heterocyclic compounds, known for their widespread applications in medicinal chemistry and other fields. Isoxazoles, including derivatives of Isoxazol-4-ylmethanamine oxalate, are synthesized through various methods and are used as precursors in drug development. Recent advancements have focused on the synthesis of mono and bis isoxazoline and isoxazole derivatives, which are essential in developing new chemical entities for medicinal applications (Farooq & Ngaini, 2022).
Applications in Medicinal Chemistry
Isoxazole derivatives exhibit a broad range of biological activities and are used in developing various therapeutic agents. These compounds have demonstrated effectiveness in antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. Some isoxazole derivatives are used as drugs for treating various diseases. Besides medicinal applications, isoxazoles also find use in agriculture as herbicides and insecticides. They have been applied in organic materials as semiconductors, single-walled nanotubes, liquid crystals, chiral ligands, scaffolds for peptidomimetics, dyes, and high-temperature lubricants (Duc & Dung, 2021).
Synthesis and Biological Screening
The synthesis of substituted isoxazole derivatives and their screening for biological activities has been an area of significant research. Novel substituted isoxazole derivatives have been synthesized and screened for antimicrobial and analgesic activities. These derivatives, due to the prevalence of isoxazole cores in natural and biologically active molecules, act as leads in the development of new therapeutic agents (Sudheendra & Moid, 2012).
Isoxazole as a Scaffold in Drug Development
Isoxazole rings, due to their relatively easy synthesis and low cytotoxicity, are popular scaffolds in developing new agents with various biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. The chemical structure of isoxazole derivatives plays a crucial role in their activity and potential therapeutic use (Sysak & Obmińska-Mrukowicz, 2017).
Future Directions
properties
IUPAC Name |
oxalic acid;1,2-oxazol-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNQHCIGAYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743913 | |
Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-4-ylmethanamine oxalate | |
CAS RN |
1187927-50-9 | |
Record name | 4-Isoxazolemethanamine, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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